molecular formula C18H19N5O2 B2676954 6-methyl-3-{2-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-oxoethyl}-3,4-dihydropyrimidin-4-one CAS No. 2380168-56-7

6-methyl-3-{2-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-oxoethyl}-3,4-dihydropyrimidin-4-one

Cat. No.: B2676954
CAS No.: 2380168-56-7
M. Wt: 337.383
InChI Key: RGSRNRDQLLPRGK-UHFFFAOYSA-N
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Description

6-methyl-3-{2-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-oxoethyl}-3,4-dihydropyrimidin-4-one is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-3-{2-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-oxoethyl}-3,4-dihydropyrimidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the azetidine and benzodiazole intermediates, followed by their coupling with a pyrimidinone derivative. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts .

Chemical Reactions Analysis

Types of Reactions

6-methyl-3-{2-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-oxoethyl}-3,4-dihydropyrimidin-4-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

6-methyl-3-{2-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-oxoethyl}-3,4-dihydropyrimidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 6-methyl-3-{2-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-oxoethyl}-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets within cells. These targets could include enzymes, receptors, or other proteins that play a role in the compound’s biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes .

Comparison with Similar Compounds

Properties

IUPAC Name

6-methyl-3-[2-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]-2-oxoethyl]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-12-7-17(24)22(11-19-12)10-18(25)21-8-14(9-21)23-13(2)20-15-5-3-4-6-16(15)23/h3-7,11,14H,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGSRNRDQLLPRGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C=N1)CC(=O)N2CC(C2)N3C(=NC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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